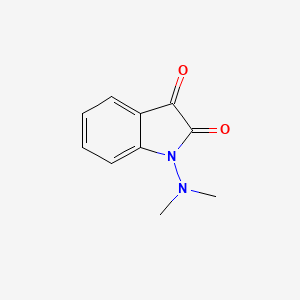

1-(dimethylamino)-1H-indole-2,3-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(dimethylamino)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-11(2)12-8-6-4-3-5-7(8)9(13)10(12)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIPTYIHWFELNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Dimethylamino 1h Indole 2,3 Dione

Classical and Established Synthetic Routes

Traditional methods for synthesizing the isatin (B1672199) core and its N-substituted analogs often involve multi-step procedures that have been refined over many years. These routes, while reliable, may sometimes require harsh reaction conditions.

The Sandmeyer isatin synthesis is a long-standing and widely used method for preparing isatin and its derivatives. nih.gov The process typically begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. wright.edu This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin ring system. nih.govwright.edu For N-substituted isatins, the starting material would be an N-substituted aniline. However, this method can be limited by harsh conditions and may not be suitable for anilines with certain electron-donating groups. wright.edu

The Stolle synthesis offers an alternative and effective pathway, particularly for N-aryl isatin derivatives. biomedres.usirapa.org This method involves the reaction of an N-substituted aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. biomedres.uschemicalbook.com Subsequent intramolecular Friedel-Crafts-type cyclization, promoted by a Lewis acid like aluminum chloride or titanium tetrachloride, affords the N-substituted isatin. chemicalbook.comdergipark.org.tr This approach is noted for its utility in synthesizing 1-aryl and polycyclic isatins. biomedres.us

While these methods are foundational for the isatin scaffold, the direct synthesis of 1-(dimethylamino)-1H-indole-2,3-dione would conceptually start from 1,1-dimethyl-2-phenylhydrazine. However, the specific application of these classical named reactions to this particular precursor is not extensively detailed in readily available literature, suggesting that direct N-functionalization of the isatin core is a more common approach.

The introduction of the dimethylamino group at the N-1 position of the indole-2,3-dione core is a key step. This functionalization can be achieved through the reaction of isatin with a suitable dimethylaminating agent. N,N-Dimethylhydrazine serves as a direct precursor to the N-dimethylamino moiety. The synthesis would likely proceed through the formation of a hydrazone intermediate at the C-3 carbonyl of isatin, followed by a rearrangement or a subsequent reaction sequence to establish the N-N bond at the indole (B1671886) nitrogen.

Alternatively, direct N-amination of the isatin scaffold can be envisioned. While less common than N-alkylation or N-arylation, methods for N-amination of heterocyclic compounds have been developed and could potentially be adapted for the synthesis of 1-(dimethylamino)-1H-indole-2,3-dione. These reactions might involve the use of electrophilic aminating agents in the presence of a base to deprotonate the isatin nitrogen.

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1-(dimethylamino)-1H-indole-2,3-dione. Key parameters that are typically varied include the choice of solvent, reaction temperature, and the use of catalysts.

For N-alkylation of isatins, a variety of bases and solvents have been employed. Common bases include potassium carbonate and cesium carbonate, often used in solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). wright.edu The use of microwave irradiation has been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. wright.edumdpi.com For particularly challenging substrates, the addition of a catalyst like potassium iodide can be beneficial. wright.edu

The optimization process often involves a systematic screening of these variables. For instance, a model reaction might be run with different catalysts, catalyst loadings, solvents, and temperatures to identify the most efficient conditions. researchgate.netresearchgate.net The goal is to achieve a high conversion of the starting material to the desired product while minimizing the formation of byproducts.

Table 1: General Parameters for Optimization of N-Substituted Isatin Synthesis

| Parameter | Common Variations | Purpose |

|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, NaH | To deprotonate the isatin N-H |

| Solvent | DMF, DMSO, Acetonitrile | To dissolve reactants and facilitate reaction |

| Catalyst | KI, Phase Transfer Catalysts | To accelerate the rate of reaction |

| Temperature | Room Temperature to Reflux | To provide necessary activation energy |

| Energy Source | Conventional Heating, Microwave | To expedite the reaction |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods in organic chemistry. This trend is reflected in the synthesis of isatin derivatives, with a focus on green chemistry principles, one-pot reactions, and multicomponent reactions.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of isatin synthesis, this has led to the exploration of solvent-free reaction conditions and the use of environmentally benign solvents like water. researchgate.netnih.gov Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. mdpi.com

Phase-transfer catalysis (PTC) is a valuable technique that aligns with green chemistry principles. researchgate.net It facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids), often eliminating the need for harsh solvents and high temperatures. mdpi.comresearchgate.net In the synthesis of N-substituted indoles, asymmetric phase-transfer catalysis has been employed to achieve enantioselective reactions, highlighting the sophistication of this method. researchgate.net For the synthesis of 1-(dimethylamino)-1H-indole-2,3-dione, a phase-transfer catalyst could potentially be used to facilitate the reaction between an isatin salt and a dimethylaminating agent.

One-pot syntheses and multicomponent reactions (MCRs) are highly efficient strategies that allow for the construction of complex molecules in a single reaction vessel, avoiding the need for isolation and purification of intermediates. uc.pt This approach saves time, resources, and reduces waste. chemrevlett.com

Isatin and its derivatives are well-suited substrates for MCRs, leading to a diverse range of heterocyclic scaffolds. uc.ptchemrevlett.comresearchgate.net These reactions often proceed with high atom economy and can be catalyzed by a variety of catalysts, including nano-catalysts. chemrevlett.comresearchgate.net While a specific one-pot or multicomponent reaction for the direct synthesis of 1-(dimethylamino)-1H-indole-2,3-dione is not prominently reported, the principles of these methodologies could be applied. For example, a multicomponent reaction could be designed that brings together a precursor to the aniline ring, a source for the C2 and C3 carbonyls, and N,N-dimethylhydrazine in a single step to construct the target molecule.

The development of such a reaction would represent a significant advancement in the efficient and sustainable synthesis of this and related N-amino isatin derivatives.

Chemo-, Regio-, and Stereoselectivity Control in Synthetic Transformations

The presence of multiple functional groups in 1-(dimethylamino)-1H-indole-2,3-dione—specifically the two distinct carbonyl groups at C2 and C3—presents a significant challenge and opportunity for selective chemical reactions.

Chemoselectivity and Regioselectivity

The C3-carbonyl group of the isatin core is significantly more electrophilic and reactive than the C2-carbonyl. The C2-carbonyl is part of an amide linkage, and its reactivity is diminished due to the delocalization of the nitrogen lone pair into the carbonyl group. This inherent difference in reactivity is the foundation for the high degree of chemo- and regioselectivity observed in most synthetic transformations involving the isatin scaffold.

Nucleophilic additions, condensations, and cycloaddition reactions almost exclusively occur at the C3-position. For instance, aldol-type condensations with active methylene (B1212753) compounds, the formation of Schiff bases with primary amines, and Wittig reactions proceed selectively at the C3-carbonyl. biomedres.us

In the context of N-unsubstituted isatins, a key chemoselectivity challenge lies in differentiating the acidic N-H proton from the electrophilic C3-carbonyl. Recent advances have demonstrated that N-heterocyclic carbene (NHC) organocatalysis can achieve highly chemoselective N1-functionalization via aza-Michael additions, leaving the C3-carbonyl untouched. acs.org This is accomplished under mild conditions, avoiding the need for protecting groups. acs.org This principle highlights that catalyst choice is crucial for directing reactivity towards either the N1 or C3 position.

The following table summarizes how different reagents and catalysts can control the site of reaction on the isatin core, illustrating the principles of chemo- and regioselectivity that would apply to transformations of 1-(dimethylamino)-1H-indole-2,3-dione.

| Reaction Type | Reagent/Catalyst | Target Site | Product Type | Selectivity | Reference |

| Aza-Michael Addition | NHC / DBU | N1-Position | N-Substituted Isatin | Chemoselective | acs.org |

| Amidation | BCl₃ (catalyst) | N1-Position | N-Carboxamide | Chemoselective | aalto.fi |

| Amidation | B(C₆F₅)₃ (catalyst) | C3-Position | C3-Amide (on N-Me indole) | Regioselective | aalto.fi |

| Condensation | Primary Amines | C3-Carbonyl | Schiff Base (Imine) | Regioselective | biomedres.us |

| 1,3-Dipolar Cycloaddition | α-Amino Acids | C3-Carbonyl | Spiro-pyrrolidine | Regio- and Stereoselective | nih.govresearchgate.net |

| Oxidation | H₂O₂ / Organoselenium catalyst | C2-C3 Bond Cleavage | Isatoic Anhydride (B1165640) | Chemoselective | nih.gov |

This table is generated based on reactions of the general isatin scaffold to illustrate selectivity principles.

Stereoselectivity

When reactions at the C3-carbonyl create a new stereocenter, controlling the stereochemical outcome is essential. The C3 position of isatin is prochiral, making it an ideal substrate for asymmetric synthesis. A prominent example is the 1,3-dipolar cycloaddition reaction between an isatin-derived azomethine ylide and a dipolarophile. These multicomponent reactions are known to proceed with high levels of diastereoselectivity, affording complex spiro[pyrrolidine-3,3'-oxindole] systems. nih.gov The reaction generates up to four contiguous stereocenters, often with excellent control over the relative configuration, which can be confirmed by X-ray crystallography. nih.govresearchgate.net The specific stereochemical outcome (e.g., exo or endo products) is influenced by the steric and electronic properties of the substituents on both the isatin and the dipolarophile. nih.gov

Derivatization Strategies and Analogue Synthesis from 1-(dimethylamino)-1H-indole-2,3-dione

Derivatization of the 1-(dimethylamino)-1H-indole-2,3-dione core is a key strategy for generating analogues for structure-activity relationship (SAR) studies. Modifications can be systematically introduced at the C3-carbonyl and the aromatic ring.

Derivatization at the C3-Carbonyl

The reactivity of the C3-ketone allows for a wide array of derivatizations.

Schiff Base and Hydrazone Formation: Condensation with various primary amines, anilines, or hydrazides readily yields C3-imino or C3-hydrazono derivatives. For example, reacting isatin with N-substituted hydrazides in methanol (B129727) with a catalytic amount of acetic acid produces N'-(2-oxoindolin-3-ylidene)hydrazide analogues. mdpi.com

Spirocycle Synthesis: As mentioned, the C3-carbonyl is an excellent electrophile for cycloaddition reactions. The three-component reaction between an isatin, an α-amino acid (like sarcosine (B1681465) or proline), and an activated alkene (dipolarophile) is a powerful method for constructing diverse spiro-pyrrolidinyl oxindoles. nih.govresearchgate.net This strategy allows for significant structural diversity by varying each of the three components.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can convert the C3-carbonyl into an exocyclic double bond (an ylidene group), providing access to 3-alkylidene-oxindole derivatives, which are themselves important synthetic intermediates.

Analogue Synthesis via Aromatic Ring Functionalization

The benzene (B151609) ring of the isatin nucleus can be functionalized to produce a variety of analogues. Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common strategies.

Nitration: The nitration of isatin typically occurs at the C5-position using reagents like potassium nitrate (B79036) in concentrated sulfuric acid. researchgate.net

Halogenation: Direct halogenation can also introduce substituents onto the aromatic ring. The synthesis of 5-fluoro- and 5-bromo-1H-indole-2,3-dione is well-established and proceeds via cyclization of the corresponding substituted isonitrosoacetanilides. researchgate.net These halogenated isatins serve as versatile precursors for further modifications through cross-coupling reactions.

The following table presents examples of derivatization reactions applicable to the isatin scaffold for the synthesis of diverse analogues.

| Reaction Type | Position | Reagents/Conditions | Product Class | Reference |

| Schiff Base Formation | C3 | R-NH₂, Acetic Acid (cat.), Ethanol | 3-Iminoisatins | biomedres.us |

| Hydrazone Formation | C3 | R-NHNH₂, Acetic Acid (cat.), Methanol | 3-Hydrazonoisatins | mdpi.com |

| Spiro-annulation | C3 | α-Amino Acid, Dipolarophile, Heat | Spiro[pyrrolidine-3,3'-oxindoles] | nih.gov |

| N-Alkylation | N1 | R-X, Base (e.g., K₂CO₃), DMF | N-Alkyl Isatins | researchgate.net |

| Nitration | C5 | KNO₃, conc. H₂SO₄ | 5-Nitroisatins | researchgate.net |

| Halogenation (via precursor) | C5 | From 4-haloaniline via Sandmeyer synthesis | 5-Haloisatins | researchgate.netnih.gov |

This table provides general derivatization strategies based on the reactivity of the isatin core.

Chemical Reactivity and Reaction Mechanisms of 1 Dimethylamino 1h Indole 2,3 Dione

Reactions at the Ketone Carbonyl Centers (C-2 and C-3)

The vicinal ketone groups at the C-2 and C-3 positions are the most reactive sites in the 1-(dimethylamino)-1H-indole-2,3-dione molecule. The C-3 carbonyl group, in particular, exhibits high electrophilicity, similar to an aldehyde, making it a prime target for nucleophilic attack. researchgate.net

The electrophilic C-3 carbonyl carbon of 1-(dimethylamino)-1H-indole-2,3-dione readily undergoes condensation reactions with primary amines and related nucleophiles to form Schiff bases (imines). nih.gov This reaction is a cornerstone in the synthesis of a wide array of isatin (B1672199) derivatives. nih.gov The general mechanism involves the initial nucleophilic attack of the amine on the C-3 carbonyl, followed by dehydration to yield the C=N double bond.

For instance, the condensation of N-substituted isatins with various aromatic amines is a well-established method for generating novel Schiff bases. researchgate.net Similarly, reactions with compounds containing a primary amino group, such as thiosemicarbazides, lead to the formation of the corresponding thiosemicarbazones. These reactions highlight the C-3 carbonyl's susceptibility to nucleophilic attack. nih.gov The reactivity is such that isatin and its derivatives are considered important precursors for a variety of heterocyclic compounds formed through these condensation pathways. nih.gov

Table 1: Examples of Condensation Reactions with Isatin Derivatives

| Reactant | Product Type | Reference |

|---|---|---|

| Aromatic Amines | Schiff Bases (Imines) | nih.govresearchgate.net |

| p-Phenylenediamine | Imesatin | nih.gov |

| Thiosemicarbazide | Thiosemicarbazones | nih.gov |

This table provides examples of typical reactants used in condensation reactions with the isatin core structure.

The strained five-membered ring of N-substituted isatins, including 1-(dimethylamino)-1H-indole-2,3-dione, can undergo ring-opening reactions under specific conditions. The incorporation of electron-deficient substituents at the N-1 position is known to make the ring more susceptible to facile opening by nucleophiles like alcohols, alkoxides, hydroxides, and amines. researchgate.net This reaction typically involves the cleavage of the amide bond (C2-N1), leading to the formation of isatinic acid derivatives. Furthermore, the high electrophilicity of the C-3 carbon can trigger ring expansion reactions, which are valuable for synthesizing larger, often difficult-to-access ring systems. nih.gov In some cases, reactions involving the cleavage of the isatin C–N bond can lead to ring expansion and the formation of quinoline (B57606) scaffolds. rsc.org

Reactivity at the Indole (B1671886) Nitrogen (N-1) and the Dimethylamino Group

The N-1 position of the indole ring is substituted with a dimethylamino group, which significantly influences the molecule's electronic properties and reactivity.

The dimethylamino group is a strong electron-donating group (EDG). Through resonance, it increases the electron density of the entire indole ring system. This electronic effect has several consequences. It can modulate the electrophilicity of the carbonyl carbons and influence the reactivity of the aromatic benzene (B151609) ring toward electrophilic substitution. nih.gov Substituents at the N-1 position are known to affect the stability and reactivity of the isatin nucleus. nih.gov For example, electron-donating groups can enhance the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. nih.gov Sterically, the dimethylamino group is relatively small and is not expected to pose significant hindrance to reactions at the nearby C-2 carbonyl or the more distant C-3 carbonyl.

Since the N-1 position in 1-(dimethylamino)-1H-indole-2,3-dione is already substituted, typical N-alkylation or N-acylation reactions that are common for unsubstituted isatin are not possible. mdpi.comresearchgate.net For isatin itself, N-alkylation is a crucial reaction that reduces the lability of the isatin nucleus towards bases while preserving its other reactive sites. nih.gov This reaction is typically carried out by generating the isatin anion with a base, followed by treatment with an alkylating agent. nih.gov The synthesis of 1-(dimethylamino)-1H-indole-2,3-dione itself can be considered a form of N-substitution on the isatin core, where the N-H bond is replaced by an N-N bond.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene portion of the 1-(dimethylamino)-1H-indole-2,3-dione molecule can undergo electrophilic aromatic substitution (SEAr) reactions, such as halogenation and nitration. wikipedia.orgmdpi.com The outcome of these substitutions is directed by the combined electronic effects of the substituents on the ring.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile, forming a positively charged carbocation intermediate known as an arenium ion. wikipedia.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Table 2: Common Electrophilic Aromatic Substitution Reactions on Isatin Core

| Reaction | Typical Reagents | Position of Substitution | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Br2/AcOH | C-5, C-7 | mdpi.comjst.go.jp |

This table outlines common conditions for electrophilic aromatic substitution on the isatin benzene ring.

Cycloaddition Reactions and Heterocycle Annulation Pathways

The isatin moiety is a versatile substrate in cycloaddition reactions, capable of acting as both a dienophile and a dipolarophile, primarily involving the C2=O or C3=O bonds. nih.gov These reactions provide efficient routes to complex spirocyclic oxindoles, which are valuable scaffolds in medicinal chemistry. researchgate.netmdpi.com

Participation as a Dienophile/Dipolarophile: The electron-deficient C3-carbonyl group of isatin is a reactive site for cycloadditions. For instance, isatin can undergo [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes. acs.org More commonly, the C3-carbonyl is transformed in situ into a 1,3-dipole, such as an azomethine ylide (through condensation with an amino acid), which then reacts with various dipolarophiles. nih.govdntb.gov.uarsc.org

The introduction of the N-dimethylamino group is expected to alter this reactivity profile. By donating electron density into the isatin ring system, the electrophilicity of the C3-carbonyl carbon is reduced. This would likely decrease its reactivity toward nucleophilic attack and its efficacy as a dienophile or dipolarophile in traditional cycloaddition reactions. Conversely, the increased electron density on the oxygen atoms could enhance their role in reactions where they act as the nucleophilic component.

Heterocycle Annulation: Isatin is a key precursor for various heterocycle annulation pathways, such as the Pfitzinger reaction, which yields substituted quinoline-4-carboxylic acids from the reaction of isatin with carbonyl compounds in the presence of a base. wikipedia.org

The electron-donating nature of the N-dimethylamino group would influence the initial steps of such reactions. For the Pfitzinger reaction, which involves the nucleophilic attack on the C3-carbonyl, the reduced electrophilicity might necessitate harsher reaction conditions. However, the increased electron density on the aromatic ring could facilitate alternative electrophilic substitution-based cyclization pathways.

Table 1: Predicted Influence of N-Dimethylamino Group on Isatin Cycloaddition Reactions

| Reaction Type | Reactivity of Parent Isatin Scaffold | Predicted Effect of N-Dimethylamino Group | Rationale |

| [4+2] Cycloaddition | C2=C3 enone system acts as a dienophile with electron-rich dienes. | Decreased reactivity. | Increased electron density from the -N(CH₃)₂ group reduces the electrophilicity of the dienophile. |

| 1,3-Dipolar Cycloaddition | C3=O acts as a dipolarophile; Isatin-derived azomethine ylides act as 1,3-dipoles. researchgate.netnih.gov | Decreased reactivity of C3=O as a dipolarophile. Potential modification of azomethine ylide reactivity. | Reduced electrophilicity of the C3-carbonyl. Altered electronic nature of the resulting 1,3-dipole. |

| [2+2] Cycloaddition | Photochemical cycloaddition of the C3=O group with alkenes. researchgate.net | Reactivity may be altered due to changes in the excited state properties. | The electron-donating group affects the energy levels of molecular orbitals involved in photoexcitation. |

Redox Chemistry and Radical Intermediates

The redox chemistry of the isatin core is characterized by the reactivity of its vicinal dicarbonyl system. Isatin can undergo both oxidation and reduction reactions. nih.govijise.in Electrochemical studies show that the reduction of isatin derivatives is often a pH-dependent process involving consecutive charge transfer reactions, typically targeting the C3-carbonyl group. researchgate.net

The introduction of a dimethylamino group, which contains a lone pair of electrons on the nitrogen, introduces a new, easily oxidizable center into the molecule. This is expected to significantly impact the redox behavior.

Oxidation: While the parent isatin can be oxidized to isatoic anhydride (B1165640) under strong oxidizing conditions, the N-dimethylamino derivative would likely be more susceptible to oxidation. wikipedia.org The dimethylamino group itself can be oxidized, potentially leading to the formation of a radical cation via single-electron transfer (SET). This radical cation could be an important intermediate, initiating subsequent reactions or polymerization.

Reduction and Radical Anions: The reduction of isatin typically proceeds at the C3-carbonyl to form 3-hydroxy-2-oxindole. Further reduction can lead to 2-oxindole. Electrochemical reduction can generate a radical anion (ketyl radical) intermediate. researchgate.netias.ac.in The electron-donating N-dimethylamino group would make the initial reduction more difficult by increasing the electron density in the π-system, thus raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). However, once formed, the N-dimethylamino group might influence the stability and subsequent reaction pathways of the radical anion intermediate. Some N-substituted isatin derivatives have been investigated for their free-radical scavenging properties, suggesting that the N-substituent plays a direct role in the molecule's interaction with radical species. nih.govmdpi.com

Table 2: Predicted Redox Potentials and Intermediates

| Redox Process | Parent Isatin Scaffold | Predicted Behavior of 1-(dimethylamino)-1H-indole-2,3-dione |

| Oxidation | Requires strong oxidants (e.g., H₂O₂, CrO₃) to form isatoic anhydride. wikipedia.org | More easily oxidized. Potential for SET from the dimethylamino group. |

| Reduction | C3=O is reduced to a hydroxyl group. Forms a radical anion intermediate. researchgate.net | Higher (more negative) reduction potential required. |

| Radical Intermediates | Ketyl radical anion formed upon one-electron reduction. | Formation of N-centered radical cation upon oxidation is possible. |

Detailed Mechanistic Investigations using Spectroscopic and Computational Methods

Detailed mechanistic investigations of isatin chemistry routinely employ a combination of spectroscopic and computational techniques to elucidate reaction pathways, transition states, and the electronic structure of intermediates. nih.govresearchgate.net

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental tools. For 1-(dimethylamino)-1H-indole-2,3-dione, ¹H NMR would show characteristic signals for the dimethyl protons and the aromatic protons, with chemical shifts influenced by the electron-donating character of the N-substituent. In-situ NMR monitoring could be used to track reaction kinetics and identify transient intermediates. FTIR spectroscopy would be used to monitor the carbonyl stretching frequencies (νC=O), which would be expected at a lower wavenumber compared to unsubstituted isatin due to the increased electron donation from the dimethylamino group, weakening the C=O bonds. nih.gov

Computational Methods: Density Functional Theory (DFT) is a powerful tool for studying the reactivity of isatin derivatives. worldscientific.comresearchgate.net For 1-(dimethylamino)-1H-indole-2,3-dione, DFT calculations could provide valuable insights:

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and LUMO energies would quantify the electronic effect of the N-dimethylamino group. A higher HOMO energy and a higher LUMO energy compared to isatin would be expected, confirming its enhanced nucleophilicity and reduced electrophilicity. This would directly inform its predicted reactivity in cycloaddition reactions.

Molecular Electrostatic Potential (MEP): MEP maps would visualize the electron distribution, highlighting the electron-rich regions (carbonyl oxygens, nitrogen of the amino group) and confirming the reduced positive potential on the carbonyl carbons.

Reaction Pathway Modeling: Computational modeling of potential reaction pathways (e.g., cycloadditions, redox processes) could identify transition state structures and calculate activation energy barriers. This would allow for a theoretical comparison of the reactivity of 1-(dimethylamino)-1H-indole-2,3-dione against the parent isatin, providing a rationale for any observed or predicted differences in chemical behavior.

Table 3: Application of Investigative Methods

| Method | Application for 1-(dimethylamino)-1H-indole-2,3-dione | Expected Observations/Insights |

| ¹H & ¹³C NMR | Structural confirmation and monitoring reaction progress. | Upfield shift of aromatic protons compared to isatin. Characteristic singlet for -N(CH₃)₂ protons. |

| FTIR Spectroscopy | Monitoring carbonyl group reactivity. nih.gov | Lower C=O stretching frequencies compared to isatin, indicating weaker carbonyl bonds. |

| Cyclic Voltammetry | Determining oxidation and reduction potentials. | Lower oxidation potential and more negative reduction potential compared to isatin. |

| DFT Calculations | FMO analysis, MEP mapping, transition state modeling. worldscientific.comresearchgate.net | Higher HOMO energy, indicating increased nucleophilicity. Lower activation barriers for reactions involving electrophilic attack on the molecule. |

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While specific crystallographic data for 1-(dimethylamino)-1H-indole-2,3-dione are not widely reported in publicly accessible databases, the application of this technique would provide invaluable insights into its molecular structure and supramolecular assembly.

An SCXRD analysis would yield precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation. The indole-2,3-dione (isatin) core is expected to be nearly planar. Key structural parameters that would be determined include the geometries of the C2 and C3 carbonyl groups and the planarity of the fused bicyclic system. The geometry around the N1 nitrogen atom, bonded to the dimethylamino group, is of particular interest. The analysis would confirm the pyramidal or planar nature of this nitrogen and the orientation of the dimethylamino group relative to the indole (B1671886) ring. For instance, a potential steric clash between the dimethylamino methyl groups and the C7-H proton could lead to a twisted conformation, which would be quantified by the C7a-N1-N-C torsion angles.

Table 1: Key Molecular Geometry Parameters Obtainable from SCXRD

| Parameter | Description | Expected Findings |

| Bond Lengths | C=O, C-N, N-N, C-C | Distances between bonded atoms, confirming carbonyl and amine functionalities. |

| Bond Angles | C-N-C, C-N-N, O=C-C | Angles defining the geometry of the ring system and substituents. |

| Torsion Angles | C7a-N1-N-C(H₃) | Dihedral angles indicating the rotational orientation of the dimethylamino group. |

| Planarity | Indole Ring System | Deviation of atoms from the mean plane of the bicyclic core. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for confirming the molecular structure of 1-(dimethylamino)-1H-indole-2,3-dione in solution, providing detailed information about the chemical environment of each proton and carbon atom.

A complete structural assignment is achieved through a suite of 1D (¹H, ¹³C) and 2D NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the protons on the benzene (B151609) ring moiety. A sharp singlet in the upfield region (approx. δ 3.0-3.5 ppm) would correspond to the six equivalent protons of the two methyl groups of the N(CH₃)₂ substituent. The ¹³C NMR spectrum would display signals for the two distinct carbonyl carbons (C2 and C3, approx. δ 160-185 ppm), six aromatic carbons, and one signal for the two equivalent methyl carbons.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled, typically through two or three bonds. For this molecule, COSY would reveal the connectivity pathway of the aromatic protons, establishing the sequence from H-4 through H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹J-coupling). It would allow for the unambiguous assignment of each aromatic carbon by correlating it to its known aromatic proton. The methyl carbon signal would also show a clear correlation to the singlet from the N(CH₃)₂ protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity (2-3 bonds), which is essential for assembling the molecular fragments. Key expected correlations include those from the N(CH₃)₂ protons to the C7a carbon of the indole ring and from the aromatic protons (e.g., H-4 and H-7) to the carbonyl carbons (C-2, C-3) and other quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. A key expected correlation would be between the N-methyl protons and the H-7 proton of the indole ring, which would confirm the proximity and orientation of the dimethylamino group.

Table 2: Predicted NMR Assignments and 2D Correlations for 1-(dimethylamino)-1H-indole-2,3-dione

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlation |

| C2 | - | ~184 | H-4 | - |

| C3 | - | ~160 | H-4 | - |

| C3a | - | ~118 | H-4, H-5 | - |

| C4 | ~7.8 (d) | ~125 | C2, C3, C3a, C5, C6 | H-5 |

| C5 | ~7.2 (t) | ~126 | C3a, C4, C6, C7 | H-4, H-6 |

| C6 | ~7.7 (t) | ~138 | C4, C5, C7, C7a | H-5, H-7 |

| C7 | ~7.6 (d) | ~115 | C5, C6, C7a, N-CH₃ | H-6, N-CH₃ |

| C7a | - | ~150 | H-7, H-4, N-CH₃ | - |

| N-CH₃ | ~3.2 (s, 6H) | ~45 | C7a | H-7 |

In the absence of suitable single crystals for SCXRD, or for the study of different polymorphic forms, solid-state NMR (ssNMR) would be a valuable alternative. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could provide information on the number of chemically inequivalent molecules in the asymmetric unit cell and offer insights into molecular packing and conformation in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is used to determine the exact mass of the parent molecule with high precision (typically to four or five decimal places), which serves to confirm its elemental formula (C₁₀H₁₀N₂O₂).

The fragmentation pathway analysis, typically conducted using tandem mass spectrometry (MS/MS), provides evidence for the compound's structure by examining how the molecule breaks apart upon energization. For 1-(dimethylamino)-1H-indole-2,3-dione, the protonated molecule [M+H]⁺ would be the parent ion in electrospray ionization (ESI). A plausible fragmentation pathway would begin with the cleavage of the N-N bond or the loss of a methyl radical from the dimethylamino group. Subsequent fragmentation would likely involve the characteristic loss of neutral carbon monoxide (CO) molecules from the isatin (B1672199) core, a common fragmentation pattern for this ring system.

Table 3: Predicted HRMS Data and Fragmentation Pathway

| m/z (Predicted) | Formula | Ion Description | Plausible Origin |

| 191.0815 | [C₁₀H₁₁N₂O₂]⁺ | [M+H]⁺ | Protonated Parent Molecule |

| 175.0502 | [C₉H₇N₂O₂]⁺ | [M+H - CH₄]⁺ | Loss of methane (B114726) from [M+H]⁺ |

| 162.0655 | [C₉H₈N₂O]⁺ | [M+H - CO]⁺ | Loss of carbon monoxide from parent |

| 146.0710 | [C₉H₈N₂]⁺ | [M+H - CO - O]⁺ | Loss of oxygen after CO loss |

| 134.0655 | [C₈H₈NO]⁺ | [M+H - CO - HCN]⁺ | Loss of HCN from m/z 162 |

This comprehensive analytical approach, integrating diffraction and multiple spectroscopic methods, provides a complete and unambiguous characterization of the structure of 1-(dimethylamino)-1H-indole-2,3-dione.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within the 1-(dimethylamino)-1H-indole-2,3-dione molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies when they absorb infrared radiation.

The spectrum of 1-(dimethylamino)-1H-indole-2,3-dione is characterized by the distinct vibrational modes of its constituent parts: the indole-2,3-dione (isatin) core and the N-dimethylamino group.

Key Functional Group Vibrations:

Carbonyl (C=O) Stretching: The isatin moiety contains two carbonyl groups at the C2 and C3 positions (an amide and a ketone). These typically give rise to strong, distinct absorption bands in the FT-IR spectrum. researchgate.netresearchgate.net The C2-carbonyl (amide) and C3-carbonyl (ketone) stretching vibrations are expected in the region of 1700-1770 cm⁻¹. researchgate.net In the parent isatin molecule, strong bands are observed around 1728 cm⁻¹ and 1695 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The benzene ring of the indole core exhibits characteristic C=C stretching vibrations, which are expected to produce sharp peaks of variable intensity in the 1400-1620 cm⁻¹ region. vscht.czs-a-s.org

C-N Stretching: The spectrum will feature vibrations corresponding to the C-N bonds. The stretching of the C-N bond within the lactam ring and the N-N bond of the dimethylamino substituent are significant. Aliphatic amine C-N stretching vibrations typically occur in the 1020-1250 cm⁻¹ range. docbrown.info

C-H Stretching and Bending: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups of the dimethylamino substituent are expected just below 3000 cm⁻¹. vscht.cz C-H bending vibrations provide further structural information in the fingerprint region (below 1500 cm⁻¹).

The table below summarizes the expected characteristic vibrational frequencies based on the analysis of isatin and related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -N(CH₃)₂ | 2800 - 3000 | Medium |

| C=O Stretch (Amide + Ketone) | Lactam & Ketone | 1700 - 1770 | Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1620 | Medium-Strong |

| C-N Stretch | Lactam, Dimethylamino | 1020 - 1300 | Medium |

This table presents expected values based on characteristic group frequencies for isatin and N,N-dimethylamino compounds. researchgate.netresearchgate.netvscht.czdocbrown.info

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy and Electronic Transitions

Electronic spectroscopy provides information about the electronic transitions between molecular orbitals. The UV-Vis absorption spectrum of 1-(dimethylamino)-1H-indole-2,3-dione is dictated by the chromophore of the isatin core, which is significantly influenced by the powerful electron-donating (auxochromic) nature of the N,N-dimethylamino group.

The spectrum is expected to show absorptions arising from two main types of electronic transitions:

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are associated with the aromatic system and the carbonyl groups and typically result in strong absorption bands in the UV region (around 200-300 nm). researchgate.netresearchgate.net For the parent isatin molecule, π → π* transitions are observed around 245-250 nm and 296-300 nm. researchgate.netresearchgate.net

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. uzh.ch These are lower in energy (occur at longer wavelengths) and are generally much weaker in intensity than π → π* transitions. uzh.ch In isatin, a weak n → π* transition is responsible for its characteristic orange-red color, with a broad, low-intensity absorption band in the visible region around 410-420 nm. researchgate.netresearchgate.net

The attachment of the N,N-dimethylamino group at the N1 position is expected to cause a bathochromic (red) shift in the absorption maxima due to intramolecular charge transfer (ICT) from the electron-rich amino group to the electron-deficient dicarbonyl system. This can also lead to an increase in the intensity of the absorption bands.

| Electronic Transition | Associated Orbitals | Expected λₘₐₓ Region (nm) | Characteristics |

|---|---|---|---|

| π → π | Aromatic Ring & C=O | 250 - 350 | High intensity (strong absorption) |

| n → π / Charge Transfer | N/O lone pairs → C=O | > 400 | Low intensity (weak absorption), sensitive to solvent polarity |

This table presents expected absorption regions based on the known spectra of isatin and the influence of dimethylamino auxochromes. uzh.chresearchgate.netresearchgate.netnih.gov

Regarding fluorescence, the isatin core is generally considered to be non-fluorescent or very weakly fluorescent. nih.gov This is often attributed to efficient intersystem crossing from the excited singlet state to the triplet state, which deactivates the excited state non-radiatively. While some complex isatin derivatives can be engineered to fluoresce, 1-(dimethylamino)-1H-indole-2,3-dione is not expected to be a strong fluorophore.

Other Advanced Spectroscopic Techniques

Other spectroscopic methods are essential for a complete structural confirmation of 1-(dimethylamino)-1H-indole-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide definitive structural information. It is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four distinct protons on the benzene ring of the isatin core. hilarispublisher.comnih.gov A sharp singlet, integrating to six protons, would be expected in the aliphatic region (approx. 2.5-3.5 ppm) for the chemically equivalent methyl groups of the dimethylamino substituent. nih.gov

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. Key resonances would include those for the two carbonyl carbons (C2 and C3) in the low-field region (approx. 160-185 ppm), signals for the aromatic carbons (approx. 110-150 ppm), and a signal for the methyl carbons of the dimethylamino group in the high-field region (approx. 40-50 ppm). nih.govauremn.org

Mass Spectrometry (MS):

Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) would be used to determine the compound's molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would confirm the molecular formula.

A characteristic fragmentation pattern would likely involve the loss of the dimethylamino group (-N(CH₃)₂) or a methyl radical (-CH₃). nih.govresearchgate.net The fragmentation of the isatin core itself would lead to characteristic ions, such as those corresponding to the loss of carbon monoxide (CO). researchgate.net

Theoretical and Computational Chemistry of 1 Dimethylamino 1h Indole 2,3 Dione

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic properties of organic molecules, including indole (B1671886) derivatives. DFT calculations are instrumental in elucidating the fundamental aspects of molecular structure and reactivity.

Electronic Structure and Molecular Geometry Optimization

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (a minimum on the potential energy surface). For derivatives of isatin (B1672199) and other indole compounds, DFT methods, such as those utilizing the B3LYP functional with a 6-31G or higher basis set, are commonly employed to predict geometric parameters like bond lengths and angles.

The introduction of the electron-donating dimethylamino group at the N1 position of the indole ring is expected to influence the electronic distribution and geometry of the parent isatin molecule. This substituent can donate electron density into the indole ring system, potentially affecting the lengths of the C=O bonds in the dione (B5365651) moiety and the planarity of the molecule. Optimized geometry calculations would provide precise data on these structural features.

Interactive Table: Predicted Geometrical Parameters (Illustrative) Note: The following data is illustrative of typical DFT calculation outputs. Specific experimental or published computational data for 1-(dimethylamino)-1H-indole-2,3-dione is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2=O10 | ~1.22 Å |

| Bond Length | C3=O11 | ~1.21 Å |

| Bond Length | N1-C8a | ~1.40 Å |

| Bond Length | N1-N(CH₃)₂ | ~1.45 Å |

| Bond Angle | C2-N1-C8a | ~109.5° |

| Dihedral Angle | C8a-N1-N-C(H₃)₂ | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. The presence of the electron-donating dimethylamino group is anticipated to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted isatin and enhancing its reactivity.

Interactive Table: FMO Energy Data (Illustrative) Note: This table illustrates typical parameters derived from FMO analysis. Specific data for 1-(dimethylamino)-1H-indole-2,3-dione is not available.

| Parameter | Description | Predicted Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational methods can reliably predict spectroscopic data. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to UV-Vis absorption maxima (λmax). The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict NMR chemical shifts (δ). These predictions are invaluable for confirming experimental results and assigning spectra. For 1-(dimethylamino)-1H-indole-2,3-dione, calculations would likely show a bathochromic (red) shift in its UV-Vis spectrum compared to isatin, due to the electronic effect of the dimethylamino group. Predicted ¹H and ¹³C NMR shifts would aid in the structural elucidation of the molecule and its derivatives.

Reaction Mechanism Modeling and Transition State Characterization

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the modeling of reaction mechanisms, the identification of intermediates, and the characterization of transition states. For reactions involving 1-(dimethylamino)-1H-indole-2,3-dione, such as electrophilic additions or nucleophilic attacks at the carbonyl carbons, computational modeling can determine the activation energies and reaction thermodynamics. This provides a deeper understanding of why certain products are formed and what factors control the reaction rate.

Conformational Analysis and Molecular Dynamics Simulations

The dimethylamino group attached to the indole nitrogen may not be fixed in space; rotation around the N-N bond can lead to different conformers. Conformational analysis is used to identify these different spatial arrangements and determine their relative energies. Molecular Dynamics (MD) simulations can further explore the dynamic behavior of the molecule over time at a given temperature. MD simulations provide insights into the flexibility of the molecule and the accessibility of different conformations, which can be crucial for understanding its interactions with biological targets or other molecules.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the outputs of DFT calculations, numerous quantum chemical descriptors can be derived. These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors quantify aspects of a molecule's reactivity. By calculating these values for a series of related compounds, Quantitative Structure-Activity Relationships (QSAR) can be developed. This allows chemists to correlate the computed electronic properties with observed chemical reactivity or biological activity, guiding the design of new molecules with desired properties. The electron-donating nature of the dimethylamino group would significantly influence these descriptors for 1-(dimethylamino)-1H-indole-2,3-dione, making it electronically distinct from other isatin derivatives.

Emerging Applications and Future Research Directions in Chemical Science

Role as a Versatile Synthon and Building Block in Organic Synthesis

The isatin (B1672199) core of 1-(dimethylamino)-1H-indole-2,3-dione is a well-established and powerful synthon in organic chemistry. nih.govresearchgate.net The presence of a vicinal dicarbonyl group at the C2 and C3 positions, adjacent to a reactive nitrogen atom within a heterocyclic framework, provides multiple sites for chemical modification. This reactivity allows isatin and its derivatives to serve as precursors for a vast array of more complex molecules. rsc.orgresearchgate.net The N-substituent in 1-(dimethylamino)-1H-indole-2,3-dione, being a Mannich base, can influence the solubility and reactivity of the isatin core, potentially offering advantages in certain synthetic protocols. nih.gov

Isatins are renowned for their role as starting materials in the synthesis of a wide variety of heterocyclic compounds. researchgate.netresearchgate.net The reactive carbonyl group at the C3 position readily participates in condensation reactions with a range of nucleophiles, while the C2 carbonyl can be involved in ring-opening and rearrangement reactions. These reactions form the basis for constructing diverse heterocyclic systems. nih.govrsc.org For example, isatins can be converted into important scaffolds such as quinolines, indoles, and tryptanthrin. nih.gov The versatility of the isatin core makes 1-(dimethylamino)-1H-indole-2,3-dione a promising precursor for generating libraries of novel heterocyclic compounds for various chemical and medicinal applications. sciensage.info

Table 1: Examples of Heterocyclic Systems Synthesized from Isatin Precursors This table is interactive. Click on the headers to sort.

| Precursor Type | Reagent(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| Isatin | Active Methylene (B1212753) Compounds | 2-Oxindoles | Aldol Condensation |

| Isatin | o-Phenylenediamine | Indolo[2,3-b]quinoxalines | Condensation |

| Isatin | Acetone (in alkali) | 2-Methylquinoline-4-carboxylic acid | Pfitzinger Reaction |

| Isatin | Hydrazine derivatives | Indazole derivatives | Condensation/Cyclization |

One of the most significant applications of isatin derivatives in organic synthesis is their use as building blocks for constructing complex, three-dimensional spirocyclic frameworks, particularly spirooxindoles. nih.gov Spirooxindoles are a privileged class of heterocyclic compounds where a spiro carbon atom connects the oxindole (B195798) ring to another cyclic system. The electrophilic C3 carbonyl carbon of the isatin core is highly susceptible to nucleophilic attack, making it an ideal center for cycloaddition and multicomponent reactions that generate spiro-junctions. rsc.org Numerous synthetic strategies have been developed to access a wide diversity of spirooxindole-fused heterocycles, leveraging isatin's reactivity. nih.gov As a derivative, 1-(dimethylamino)-1H-indole-2,3-dione is an excellent candidate for these synthetic strategies, enabling the creation of novel and complex molecular architectures with potential applications in medicinal chemistry and materials science.

Potential in Materials Chemistry and Polymer Science

The inherent electronic properties of the isatin scaffold, characterized by its electron-deficient dicarbonyl system fused to an aromatic ring, suggest significant potential for its derivatives in materials science. researchgate.net This is a burgeoning area of research, with studies beginning to explore the use of isatin-based molecules as functional units in advanced materials. uobasrah.edu.iq

The isatin moiety can be incorporated into polymeric structures to impart specific electronic and physical properties. Research has demonstrated the synthesis of novel polymers derived from the condensation of isatin with various polymer backbones. researchgate.net More advanced approaches involve the creation of π-conjugated polymers using bis-isatin-based monomers. researchgate.netrsc.orgrsc.org These polymers are of interest for applications in organic electronics. The ability to chemically modify the isatin unit, for instance at the N1 position as in 1-(dimethylamino)-1H-indole-2,3-dione, allows for the fine-tuning of polymer properties such as solubility, processability, and electronic energy levels. This tunability is crucial for optimizing the performance of materials in electronic devices.

Isatin's unique molecular structure confers it with notable electrical characteristics, making it a valuable building block for compounds with significant optoelectronic properties. researchgate.net Theoretical and experimental studies have confirmed that isatin derivatives can exhibit non-linear optical (NLO) responses and are suitable for optoelectronic applications. uobasrah.edu.iqmedmedchem.com Specifically, π-conjugated polymers based on bis-isatin have been synthesized and incorporated into Organic Field-Effect Transistors (OFETs). rsc.orgrsc.org These materials have demonstrated p-type or ambipolar charge transport properties, which are essential for various electronic components. researchgate.netrsc.org The electron-deficient nature of the isatin core allows for the tuning of HOMO/LUMO energy levels in the resulting polymers, a key factor in designing high-performance organic semiconductors. rsc.orgrsc.org These findings highlight the potential of 1-(dimethylamino)-1H-indole-2,3-dione as a monomer or building block for next-generation organic electronic materials. researchgate.net

Table 2: Reported Properties of Isatin-Based Conjugated Polymers This table is interactive. Click on the headers to sort.

| Polymer Type | Key Structural Feature | HOMO Level (eV) | LUMO Level (eV) | Charge Transport Property | Potential Application |

|---|---|---|---|---|---|

| Bis-isatin based (P1) | Vinyl Linker | -5.58 | -3.61 | p-type | Organic Field-Effect Transistor |

Applications in Analytical Chemistry

The electrochemical activity of the isatin scaffold opens up possibilities for its use in the field of analytical chemistry. The redox-active nature of the molecule allows it to be detected and quantified using electrochemical methods, which are known for their high sensitivity and potential for miniaturization.

Isatin is an electrochemically active compound whose redox behavior can be probed using voltammetric techniques at various electrodes. researchgate.netcore.ac.uk Studies have demonstrated the irreversible oxidation and reduction of isatin at glassy carbon electrodes, with the processes being pH-dependent. core.ac.uk This inherent electrochemical reactivity forms the basis for its analytical detection.

Advanced sensing platforms have been developed for the sensitive detection of isatin. For example, boron-doped diamond (BDD) electrode sensors have been fabricated and used to detect isatin with very low limits of detection (LOD). acs.orgfigshare.com Using a BDD microelectrode array, an LOD of 0.04 μM for isatin was achieved, showcasing the applicability of these sensors for trace-level analysis. acs.orgfigshare.com Such sensors have potential use as electrochemical detectors in chromatographic systems like HPLC. figshare.com Given that 1-(dimethylamino)-1H-indole-2,3-dione shares the same electroactive isatin core, it is expected to exhibit similar redox properties. The N-dimethylaminomethyl substituent may alter the specific oxidation/reduction potentials, potentially allowing for selective detection or providing a handle for further functionalization onto electrode surfaces. This suggests a promising future research direction for developing novel sensors based on this specific derivative.

Table 3: Electrochemical Detection of Isatin This table is interactive. Click on the headers to sort.

| Analytical Method | Electrode Material | Limit of Detection (LOD) | Sample Matrix |

|---|---|---|---|

| Differential Pulse Voltammetry | Glassy Carbon Electrode (GCE) | 0.194 μM | Phosphate Buffer (pH 7.0) |

| Amperometry | Boron-Doped Diamond (BDD) - Microelectrode Array | 0.04 μM | Phosphate Buffered Saline (pH 7.4) |

Reagent in Chemo-Sensors and Probes

Isatin and its derivatives are increasingly recognized as valuable platforms for the design of optical chemosensors for both cations and anions. bohrium.com The inherent photophysical properties of the indole (B1671886) core, combined with the electron-withdrawing nature of the dione (B5365651) functionality, create a system that is sensitive to electronic perturbations upon ion binding. The acidic N-H proton of the parent isatin is often a key interaction site for anion sensing. bohrium.com

While direct studies on 1-(dimethylamino)-1H-indole-2,3-dione as a chemosensor are not prominent, its structure offers intriguing possibilities. The replacement of the acidic proton with a dimethylamino group removes the primary anion binding site but introduces a new potential metal coordination center. The lone pair electrons on the amino nitrogen at the 1-position, in conjunction with the carbonyl oxygen at the 2-position, could form a stable five-membered chelate ring with specific metal ions. This binding event would be expected to cause significant changes in the electronic structure of the molecule, leading to a detectable colorimetric or fluorescent response. This principle is widely used in sensor design, where coordination to metal ions alters intramolecular charge transfer (ICT) pathways. nih.govmdpi.com

| Isatin-Based Chemosensor | Target Ion(s) | Sensing Mechanism | Detection Method |

| Isatin-Schiff base derivatives | Fe³⁺, Cu²⁺, Hg²⁺ | Coordination leading to PET (Photoinduced Electron Transfer) quenching or CHEF (Chelation-Enhanced Fluorescence). | Colorimetric / Fluorometric bohrium.comresearchgate.net |

| Isatin-hydrazone conjugates | Al³⁺, Cr³⁺ | Formation of stable complexes altering the ICT character of the molecule. | Fluorometric bohrium.com |

| Parent Isatin (1H-indole-2,3-dione) | F⁻, AcO⁻ | Hydrogen bonding interaction with the N-H proton, causing deprotonation. | Colorimetric bohrium.com |

Coordination Chemistry and Metal Complexation Studies

The coordination chemistry of isatin and its Schiff base derivatives is well-documented, with the molecule typically acting as a monodentate or bidentate ligand. researchgate.netnih.govbiointerfaceresearch.com Coordination often occurs through the C2-carbonyl oxygen and the imine nitrogen of a Schiff base derivative at the C3-position. giqimo.comresearchgate.net These complexes have found applications in catalysis and as potential therapeutic agents.

The introduction of the 1-dimethylamino group fundamentally alters the potential coordination modes of the isatin scaffold. 1-(dimethylamino)-1H-indole-2,3-dione can be postulated to act as a bidentate N,O-donor ligand. The coordination would involve the exocyclic amino nitrogen (N1) and the adjacent carbonyl oxygen (C2), forming a stable five-membered chelate ring. This binding motif is distinct from that of the parent isatin. The properties of the resulting metal complexes, such as their geometry, stability, and electronic spectra, would be dictated by this unique coordination. For example, studies on other ligands with dimethylamino groups show their effective participation in forming stable metal complexes. rsc.org

| Isatin Derivative Ligand | Metal Ion(s) | Typical Coordination Mode | Resulting Complex Geometry |

| Isatin-3-thiosemicarbazone | Zn(II), Pb(II) | Bidentate (N, S) | Square pyramidal (Zn), Distorted (Pb) giqimo.com |

| Isatin Schiff Base (from aniline) | Cu(II), Co(II), Ni(II) | Bidentate (N, O) | Octahedral nih.govbiointerfaceresearch.com |

| Isatin-hydrazone derivatives | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Bidentate or Tridentate | Varies (e.g., Octahedral) researchgate.net |

| 1-(dimethylamino)-1H-indole-2,3-dione (Hypothetical) | Transition Metals | Bidentate (N¹, O²) | Square Planar or Octahedral (predicted) |

Contributions to Catalyst Design and Ligand Development

Isatin derivatives have been incorporated into ligands for various catalytic processes, although their role is often as a structural backbone rather than a direct participant in the catalytic cycle. nih.gov However, the development of novel ligand architectures is crucial for advancing catalysis.

1-(dimethylamino)-1H-indole-2,3-dione presents an unexplored scaffold for ligand development. The potential N,O-bidentate chelation discussed above makes it a candidate for stabilizing transition metal centers in catalytic applications. The electronic properties of the metal center could be fine-tuned by modifying the substituents on the aromatic ring of the isatin core, thereby influencing the catalytic activity and selectivity. This is a common strategy in catalyst design, where subtle electronic changes to the ligand framework have profound effects on the catalyst's performance. While direct applications are yet to be reported, the structural features of 1-(dimethylamino)-1H-indole-2,3-dione are analogous to other N,O-bidentate ligands used in catalysis.

Green Chemistry Approaches for Sustainable Chemical Processes

The principles of green chemistry emphasize the use of environmentally benign solvents, catalysts, and reaction conditions. The synthesis of isatin and its derivatives has been a focus of green chemistry research, with methods developed to minimize waste and avoid harsh reagents. uevora.pt For instance, the use of ionic liquids as recyclable solvents and catalysts has been reported for the synthesis of various isatin-based frameworks. bohrium.com Similarly, catalyst-free reactions in aqueous media and the use of biocatalysts or green catalysts like silver nanoparticles represent sustainable approaches to synthesizing isatin derivatives. nih.govresearchgate.net

While a specific green synthesis for 1-(dimethylamino)-1H-indole-2,3-dione is not detailed in the literature, these established sustainable methods for N-substitution of the isatin core could likely be adapted. For example, a phase-transfer catalysis (PTC) approach, which minimizes the use of organic solvents, has been successfully used for the N-alkylation of isatins and could potentially be modified for N-amination reactions. researchgate.net

Future Prospects and Untapped Research Avenues in Chemical Science

The preceding sections highlight that 1-(dimethylamino)-1H-indole-2,3-dione is a molecule with significant but largely unrealized potential in chemical science. The primary untapped research avenue is a systematic investigation into its fundamental chemical properties and applications, moving beyond speculation based on its parent compound.

Key future prospects include:

Novel Chemosensor Development: A thorough study of its response to a wide range of metal ions is warranted. Its unique N,O-chelation site could lead to high selectivity for specific cations that are not effectively targeted by traditional isatin-based sensors.

Coordination Chemistry Exploration: The synthesis and characterization of its metal complexes are essential first steps. Investigating the structural, electronic, and magnetic properties of these complexes could reveal novel materials.

Homogeneous Catalysis: The potential of its metal complexes as catalysts for organic transformations (e.g., oxidations, C-C coupling reactions) should be explored. The N-amino-isatin ligand offers a novel electronic and steric environment compared to more common ligands.

Advanced Materials: The planar, electron-accepting isatin core, modified by the electron-donating dimethylamino group, creates an intramolecular charge-transfer character. This could be exploited in the design of new organic electronic materials, such as dyes for solar cells or components of organic light-emitting diodes (OLEDs).

Sustainable Synthesis: The development of a high-yield, atom-economical, and environmentally friendly synthesis for 1-(dimethylamino)-1H-indole-2,3-dione and related N-amino isatins would be a crucial enabler for all the applications mentioned above.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(dimethylamino)-1H-indole-2,3-dione derivatives?

Methodological Answer: A common approach involves Mannich-type reactions, where formaldehyde and dimethylamine are condensed with the indole-2,3-dione core. For example:

Reaction Setup : Heat a mixture of formaldehyde (39% solution), dimethylamine, and ethanol under reflux (70°C, 30 minutes).

Core Activation : Simultaneously, prepare a solution of phthalimide (or substituted indole-2,3-dione) with potassium hydroxide in ethanol under reflux.

Coupling : Combine both solutions and continue heating (70°C, 3 hours) to form the dimethylamino-substituted derivative.

Purification : Filter and recrystallize the product, confirming purity via ¹H-NMR, ¹³C-NMR, and FT-IR .

Q. How should researchers characterize the physicochemical properties of 1-(dimethylamino)-1H-indole-2,3-dione?

Methodological Answer: Key characterization steps include:

- Thermodynamic Stability : Measure melting point (e.g., 169–198°C for analogous derivatives) and enthalpy of combustion (ΔcH°solid ≈ -3594.5 kJ/mol) via calorimetry .

- Solubility : Estimate aqueous solubility using logP values (predicted logP = 0.83 for unsubstituted indole-2,3-dione) .

- Spectroscopic Analysis : Confirm carbonyl (C=O) stretches at ~1715 cm⁻¹ (FT-IR) and aromatic proton shifts at δ 7.0–8.0 ppm (¹H-NMR) .

Q. What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- Chromatography : Use SE-30 columns (Kovats’ retention index = 1712) for GC analysis to separate impurities .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 247–328 for substituted derivatives) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What crystallographic refinement strategies resolve structural ambiguities in dimethylamino-substituted indole-2,3-diones?

Methodological Answer: For high-resolution structures:

Data Collection : Use synchrotron radiation for twinned or small crystals.

Refinement : Apply SHELXL (v2015+) with restraints for disordered dimethylamino groups and hydrogen-bonding networks. Key parameters:

- Hydrogen Bonding : Fix N–H···O distances (1.8–2.0 Å) using DFIX commands.

- Disorder Modeling : Split occupancy for flexible substituents (e.g., dimethylamino) with PART instructions .

Validation : Check geometry via OLEX2’s built-in tools (e.g., R1 < 5%, wR2 < 15%) .

Q. How can structure-activity relationship (SAR) studies optimize anticancer activity in dimethylamino-substituted derivatives?

Methodological Answer:

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Experimental Replication : Standardize cell lines (e.g., MCF-7 passage number) and assay conditions (e.g., 48-hour incubation ).

- Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and validate via Western blot (e.g., PARP cleavage ).

- Meta-Analysis : Compare substituent effects across studies (Table 1):

| Substituent | Activity (IC50) | Target | Reference |

|---|---|---|---|

| Dimethylamino | 4 µM | Cytochrome c | |

| 6-Fluoro | 2.5 µM | Caspase-3 | |

| Morpholin-4-ylmethyl | 8 µM | Apoptosome |

Q. What advanced techniques validate thermodynamic stability in dimethylamino-substituted derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.